2-(Furan-3-yl)-5-methylpyrimidin-4-amine
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Overview
Description
2-(Furan-3-yl)-5-methylpyrimidin-4-amine is a heterocyclic compound that features both furan and pyrimidine rings in its structure
Scientific Research Applications
2-(Furan-3-yl)-5-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting specific enzymes and receptors.
Mechanism of Action
Target of Action
The primary targets of 2-(Furan-3-yl)-5-methylpyrimidin-4-amine are currently unknown. This compound is a derivative of furan, which is known to be a constituent of several important natural products, including furanoflavonoid, furanolactones, and furanocoumarins . These compounds have been found to interact with various targets in the body, such as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers .
Mode of Action
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules . This suggests that this compound may interact with its targets in a similar manner, potentially enhancing their bioavailability and efficacy.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Furan derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Furan derivatives are known to have a wide range of therapeutic properties, suggesting that this compound may also have potential therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-5-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a pyrimidine precursor, the reaction can be catalyzed by acids or bases to form the desired compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reactions towards the desired products .
Major Products Formed
The major products formed from these reactions include various substituted furans and pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyrimidine derivatives such as:
- 2-(Furan-2-yl)-5-methylpyrimidin-4-amine
- 2-(Furan-3-yl)-4-methylpyrimidin-5-amine
- 2-(Furan-3-yl)-5-ethylpyrimidin-4-amine
Uniqueness
What sets 2-(Furan-3-yl)-5-methylpyrimidin-4-amine apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
2-(furan-3-yl)-5-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-4-11-9(12-8(6)10)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEQGNCHBNZPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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